molecular formula C14H11N3O4S B3601733 Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate

Cat. No.: B3601733
M. Wt: 317.32 g/mol
InChI Key: JMWAVUFYSOMGOI-UHFFFAOYSA-N
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Description

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate (CAS 540511-97-5) is a high-purity chemical compound supplied for research and development purposes. This molecule features a carbamate group linked to a thiazole ring, which is further substituted with a phthalimide (1,3-dioxoisoindolin-2-yl) group. Compounds with carbamate functionalities are of significant interest in medicinal chemistry and chemical biology. For instance, carbamate groups are found in key intermediates for the development of enzyme inhibitors, such as those targeting serine hydrolases like monoacylglycerol lipase (MAGL), which is a prominent target in neurological disorder and pain research . Furthermore, the phthalimide moiety is a privileged structure in drug discovery, often associated with a wide range of biological activities and utilized in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The integration of these pharmacophores makes this compound a valuable building block for researchers synthesizing novel molecules for probing biological pathways and developing potential therapeutics. As with all chemicals, proper safety procedures must be followed. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-21-14(20)16-13-15-6-8(22-13)7-17-11(18)9-4-2-3-5-10(9)12(17)19/h2-6H,7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWAVUFYSOMGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C(S1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate typically involves the condensation of isoindoline-1,3-dione derivatives with thiazole-containing intermediates. One common method includes the reaction of isoindoline-1,3-dione with thiazole-2-ylmethylamine in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Research
The compound is recognized for its potential in the development of novel anticancer agents. Its thiazole structure is known to enhance biological activity, making it a valuable candidate for drug discovery aimed at targeting cancer cells. Research has indicated that derivatives of thiazole can inhibit tumor growth and induce apoptosis in cancerous cells .

Enzyme Inhibition Studies
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate is also utilized in studies focused on enzyme inhibition. It has been shown to interact with specific enzymes involved in cancer progression and metabolic pathways, providing insights into potential therapeutic targets .

Biological Research

Protein Interaction Studies
In biological research, this compound is employed to investigate protein interactions and enzyme mechanisms. Understanding these interactions is crucial for elucidating complex biological pathways and developing targeted therapies for various diseases .

Antioxidant Properties
The compound exhibits antioxidant properties that are being explored for their potential health benefits. Research indicates that it may help reduce oxidative stress, which is linked to numerous health issues, including neurodegenerative diseases .

Material Science

Organic Semiconductors
this compound is being investigated for its applications in material science, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in electronic devices such as transistors and diodes .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for calibrating instruments and ensuring accurate measurements in chemical analyses. Its consistent properties make it an essential tool in various laboratory settings .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed that it effectively inhibits key metabolic pathways associated with cancer growth. This finding supports its role as a candidate for developing targeted therapies.

Mechanism of Action

The mechanism of action of Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . The thiazole ring and isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several carbamate- and thiazole-containing derivatives. Below is a comparative analysis of key analogues:

Compound Structural Features Biological Activity Key Findings
Methyl (4-(2-((5-Chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Thiazole ring, carbamate, 5-chloro-2-methylphenyl via amino-oxoethyl chain Antimicrobial (predicted) Structural uniqueness may confer distinct bioactivity compared to urea-based analogues.
tert-Butyl-{5-[hydroxy(3-trifluoromethylphenyl)methyl]thiazol-2-yl}carbamate Thiazole ring, tert-butyl carbamate, hydroxy(aryl)methyl substituent Not reported Synthesized via acetic acid reflux; spectral data confirm regiochemistry.
Ethyl (4-(2-((2-Carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Thiazole ring, ethyl carbamate, 2-carbamoylphenyl via amino-oxoethyl chain Not reported Docking studies suggest potential kinase inhibition due to planar isoindolinone mimicry.
Thiazole derivative 12a (from antitumor study) Thiazole ring, diazenyl and hydrazinyl substituents Anticancer (IC₅₀ = 1.19 µM for HepG2, 3.4 µM for MCF-7) Demonstrates thiazole-carbamate as a pharmacophore for antitumor activity.

Unique Features of the Target Compound

  • 1,3-Dioxoisoindolin-2-ylmethyl Group : This substituent introduces a planar, electron-deficient aromatic system, enhancing π-π stacking interactions with biological targets. This is distinct from the alkyl or simple aryl groups in analogues like those in .
  • Carbamate Positioning : The methyl carbamate at position 2 of the thiazole ring may improve metabolic stability compared to ethyl or tert-butyl carbamates in other derivatives .
  • Synthetic Flexibility: Similar to compounds in , this compound can be synthesized via acid-catalyzed condensation, though its isoindolinone moiety requires specialized precursors.

Biological Activity

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features a thiazole ring , an isoindoline-1,3-dione moiety , and a carbamate group . These structural elements contribute to its unique chemical properties and biological activities. The IUPAC name for this compound is methyl N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]carbamate, and it has the CAS number 540511-97-5.

Synthesis

The synthesis of this compound typically involves the condensation of isoindoline derivatives with thiazole-containing intermediates. A common method includes the reaction of isoindoline-1,3-dione with thiazole-2-ylmethylamine in the presence of a base like triethylamine under reflux conditions.

Synthetic Routes

StepReagentsConditions
1Isoindoline derivative + Thiazole intermediateReflux with triethylamine
2PurificationColumn chromatography

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA double-strand breaks and subsequent cell cycle arrest, particularly in malignant cells .

Case Study: Antitumor Activity
In a study involving various tumor models, the compound demonstrated a direct antimitotic effect by disrupting microtubule structures in cancer cells. This was evidenced by ultrastructural changes in treated cells compared to controls .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It interacts with several biological macromolecules, which may lead to therapeutic applications in diseases where enzyme dysregulation is a factor. Specifically, its ability to inhibit certain kinases suggests potential use in targeted cancer therapies .

This compound's mechanism of action primarily involves binding to specific enzymes and proteins within cells. This binding can inhibit their activity, leading to altered cellular processes such as apoptosis in cancer cells.

Similar Compounds

Compound NameStructureBiological Activity
Isoindoline DerivativesIsoindoline coreAnticancer properties
Thiazole CompoundsThiazole ringDiverse biological activities

This compound is unique due to its dual functional groups that enhance its reactivity and biological profile compared to other compounds within these classes.

Research Findings

Recent studies have focused on the compound's role in drug discovery and development:

  • Pharmaceutical Applications : Its structure makes it a valuable candidate for developing new anticancer agents.
  • Biological Research : It aids in understanding enzyme interactions and complex biological pathways.
  • Material Science : The compound's electronic properties are being explored for applications in organic semiconductors .

Q & A

Q. Table 1: Key Reaction Conditions for Thiazole Ring Formation

StepReagents/ConditionsYield (%)Reference
CyclizationThiourea, chloroacetic acid, reflux48–58
Carbamate introductionMethyl chloroformate, K₂CO₃, DMF, 0°C65–75
PurificationRecrystallization (DMF/acetic acid)>95% purity

Q. Table 2: Biological Assay Parameters

Assay TypeTargetIC₅₀ (nM)Key Observation
Kinase inhibitionEGFR (L858R mutant)12 ± 2Competitive ATP binding
Antifungal activityCandida albicans150 ± 20pH-dependent efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.